molecular formula C44H50F3N3OS B14089421 3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine; 2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol

3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine; 2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol

Cat. No.: B14089421
M. Wt: 725.9 g/mol
InChI Key: NECXFGBJNUZGBH-UHFFFAOYSA-N
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Description

Deanxit is a pharmaceutical compound that combines two psychoactive agents: flupentixol and melitracen. Flupentixol is a thioxanthene antipsychotic, while melitracen is a tricyclic antidepressant. This combination is used to treat mild to moderate mental disorders, including depression, anxiety, and dysphoria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flupentixol is synthesized through a multi-step process involving the reaction of 2-chloro-9-(3-dimethylaminopropylidene)thioxanthene with various reagents to form the final product. Melitracen is synthesized by reacting 10,11-dihydro-5H-dibenzo[a,d]cycloheptene with dimethylamine and formaldehyde under specific conditions .

Industrial Production Methods

The industrial production of Deanxit involves the combination of flupentixol and melitracen in precise ratios. The active ingredients are mixed with excipients and compressed into tablet form. The production process adheres to strict quality control measures to ensure the efficacy and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Deanxit undergoes various chemical reactions, including oxidation, reduction, and substitution. Flupentixol, for instance, can be oxidized to form sulfoxides and sulfones, while melitracen can undergo N-demethylation .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include flupentixol sulfoxide, flupentixol sulfone, and demethylated melitracen derivatives. These products are often analyzed to understand the metabolic pathways and potential side effects of Deanxit .

Mechanism of Action

Deanxit exerts its effects through the combined actions of flupentixol and melitracen. Flupentixol acts as an antagonist at dopamine D1 and D2 receptors, reducing psychotic symptoms. Melitracen blocks the reuptake of serotonin and norepinephrine, enhancing mood and alleviating depressive symptoms . The combination of these actions results in a synergistic effect that improves mental health outcomes .

Properties

Molecular Formula

C44H50F3N3OS

Molecular Weight

725.9 g/mol

IUPAC Name

3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine;2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C23H25F3N2OS.C21H25N/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21/h1-2,4-8,16,29H,3,9-15H2;5-8,10-14H,9,15H2,1-4H3

InChI Key

NECXFGBJNUZGBH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Origin of Product

United States

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